molecular formula C11H22N2O2 B2923924 tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate CAS No. 486415-09-2

tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate

Cat. No. B2923924
CAS RN: 486415-09-2
M. Wt: 214.309
InChI Key: WTRLYNKEEJOIGJ-IUCAKERBSA-N
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Description

The compound “tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an aminoethyl group attached to it. The tert-butyl group is attached to the carboxylate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using chiral auxiliaries for stereoselective synthesis. For example, tert-butanesulfinamide is used in the stereoselective synthesis of amines and their derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the steric hindrance of the tert-butyl group. This group is known for its unique reactivity pattern due to its crowded nature .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in it. The aminoethyl group could participate in reactions typical of amines, while the carboxylate group could undergo reactions typical of esters .

Future Directions

The future directions for the use of this compound could be numerous, given the versatility of the functional groups present in it. It could potentially be used in the synthesis of new pharmaceuticals or as an intermediate in various chemical reactions .

properties

IUPAC Name

tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8(12)9-6-5-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRLYNKEEJOIGJ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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